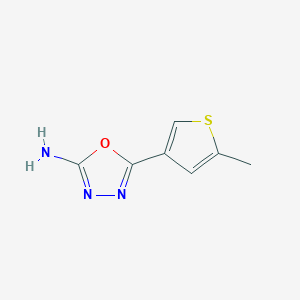

5-(5-Methylthiophen-3-yl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(5-methylthiophen-3-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-2-5(3-12-4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGRQOMIDRJTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651061 | |

| Record name | 5-(5-Methylthiophen-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-24-6 | |

| Record name | 5-(5-Methyl-3-thienyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5-Methylthiophen-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-Methyl-3-thienyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-(5-Methylthiophen-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a thiophene ring and an oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C7H7N3OS

- Molecular Weight : 181.21 g/mol

- CAS Number : 28065380

- IUPAC Name : this compound

The compound's structure allows for various interactions with biological targets, which are crucial for its bioactivity.

Antimicrobial Properties

Research indicates that derivatives of the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Notable antifungal effect |

The oxadiazole core is known for its ability to disrupt microbial cell walls and inhibit essential metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Inhibition of Cell Proliferation : The compound was effective in reducing the growth of several cancer cell lines.

- Induction of Apoptosis : Mechanistic studies revealed that it activates caspase pathways leading to programmed cell death.

- Molecular Targeting : It may interact with specific kinases involved in cell cycle regulation.

Case Studies

- Study on Antimicrobial Activity :

- Anticancer Efficacy Study :

The biological activity of this compound involves complex interactions with cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.

- Receptor Interaction : It can bind to cellular receptors that regulate apoptosis and cell cycle progression.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) production has been observed, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

- 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1017048-74-6): This positional isomer differs in the methyl group placement (3-methylthiophen-2-yl vs. 5-methylthiophen-3-yl).

Aryl-Substituted Derivatives :

Compounds such as 5-(4-nitrophenyl)-, 5-(4-fluorophenyl)-, and 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine () exhibit melting points between 104–130°C. Electron-withdrawing groups (e.g., nitro, halogens) increase polarity and reduce lipophilicity compared to the methylthiophene group, impacting pharmacokinetic properties like membrane permeability .

Kinase Inhibition :

- The 1,3,4-oxadiazol-2-amine moiety forms critical hydrogen bonds with kinase ATP-binding pockets (e.g., GSK-3β). For example, 5-(4-nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine binds via interactions with Tyr134 and Val135 residues, similar to the target compound .

- COT Kinase Inhibitors: Compounds like 5-(5-(1H-indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine (Compound 2) exhibit nanomolar inhibitory activity, highlighting the role of fused heterocycles in enhancing potency .

Anticancer Activity :

- Ethyl N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl) formimidate (117) : Displays IC₅₀ = 0.275 µM against cancer cells, surpassing erlotinib (IC₅₀ = 0.418 µM). Pyridyl substituents enhance π-π stacking and charge transfer, whereas the methylthiophene group in the target compound may prioritize hydrophobic interactions .

- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101): Shows growth inhibition (GP = 15.43–46.82) across melanoma and leukemia cell lines. Methoxy groups improve solubility but may reduce membrane penetration compared to methylthiophene .

Physicochemical Properties

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Key Substituent Effects |

|---|---|---|---|

| 5-(5-Methylthiophen-3-yl)-oxadiazol-2-amine | Not reported | 181.215 | Hydrophobic, electron-rich |

| 5-(4-Nitrophenyl)-oxadiazol-2-amine | 104–130 | 235.20 | Polar, electron-deficient |

| 5-(4-Methoxyphenyl)-oxadiazol-2-amine | 104–130 | 207.23 | Electron-donating, moderate polarity |

Preparation Methods

Hydrazide Preparation

Aryl hydrazides, including those bearing thiophene substituents, can be prepared by:

- Fisher esterification of the corresponding carboxylic acid to form methyl esters, followed by hydrazinolysis to yield hydrazides.

- Direct reaction of carboxylic acids or esters with hydrazine hydrate under controlled conditions.

This method is well-documented and provides hydrazides in moderate to excellent yields (67–98%) depending on the substituents present.

Cyclization to 1,3,4-Oxadiazole

The hydrazides undergo cyclodehydration reactions to form the 1,3,4-oxadiazole ring. Common cyclization methods include:

Amination at the 2-Position

The 2-amine group on the oxadiazole ring is typically introduced by:

- Using hydrazine derivatives as starting materials.

- Acylation and subsequent transformations of the oxadiazole intermediates to yield the free amine at the 2-position.

Detailed Preparation Method from Literature

Synthesis Starting from 5-Methylthiophene-3-Carboxylic Acid

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fisher esterification | 5-Methylthiophene-3-carboxylic acid, methanol, catalytic sulfuric acid | High | Converts acid to methyl ester |

| 2 | Hydrazinolysis | Methyl ester, hydrazine hydrate | Moderate to high | Forms 5-methylthiophene-3-carbohydrazide |

| 3 | Cyclization | Hydrazide, iodine, potassium carbonate, solvent (e.g., acetonitrile) | 70–80 | Forms this compound |

| 4 | Purification | Recrystallization or chromatography | — | Ensures compound purity |

This route aligns with the synthetic schemes reported for similar 5-aryl-1,3,4-oxadiazol-2-amines.

Alternative Cyclization via Carbon Disulfide

In some cases, the hydrazide is reacted with carbon disulfide under strongly basic conditions to form a 1,3,4-oxadiazol-2-thiol intermediate, which can be alkylated to introduce further substituents if needed. However, for the target amine compound, direct cyclization with iodine and base is preferred for better yields and simplicity.

Acylation and Functional Group Transformations

Acylation of the 2-amine group with acid chlorides or isocyanates can be performed to obtain derivatives, but for the pure amine form, this step is omitted or reversed by hydrolysis.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Cyclization Agent | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Hydrazide + Iodine/K2CO3 | 5-Methylthiophene-3-carboxylic acid methyl ester hydrazide | Iodine, K2CO3, acetonitrile | Iodine, base | 70–80% | Mild conditions, good yields | Requires careful handling of iodine |

| Hydrazide + Carbon Disulfide | Hydrazide | Carbon disulfide, strong base | Base-induced | ~73% | Useful for thiol intermediates | More complex, uses toxic CS2 |

| Direct Acylation of Oxadiazole | Oxadiazole amine | Acid chlorides, triethylamine | N/A | Variable | Allows derivatization | Additional steps, not for pure amine |

Q & A

Basic Research Question

- NMR spectroscopy :

- FTIR : Stretching vibrations at 3200–3400 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O-C) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 223.1) validate molecular weight .

How can contradictory bioactivity data between similar oxadiazole derivatives be resolved?

Advanced Research Question

Discrepancies arise from substituent effects and assay variability. Strategies include:

- SAR analysis : Compare methylthiophene vs. pyridine/phenyl substituents; bulkier groups may hinder target binding .

- Dose-response curves : Ensure consistent MIC testing protocols .

- Computational validation : Molecular docking (e.g., against C. albicans 4M8B protein) identifies binding affinity differences .

What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) determined?

Advanced Research Question

- Thiophene vs. heterocyclic substitutions : Methylthiophene improves lipophilicity and membrane penetration vs. pyridine .

- Oxadiazole core : Adding electron-withdrawing groups (e.g., -NO₂) increases antimicrobial potency .

- Amino group functionalization : Acylation (e.g., with benzoyl) enhances antifungal activity but may reduce solubility .

Data Example : Docking scores for 5-substituted derivatives show binding energies ranging from -6.0 to -8.7 kcal/mol .

How can computational docking studies guide target identification for this compound?

Advanced Research Question

- Protein selection : Use PDB IDs like 5JZX (bacterial MurB enzyme) or 4M8B (C. albicans isatin hydrolase) .

- Software tools : AutoDock Vina or Schrödinger Suite for ligand-protein interaction mapping.

- Key interactions : Hydrogen bonds with Ser98 (MurB) or π-π stacking with Phe114 (4M8B) correlate with activity .

What methodologies assess the compound’s toxicity and selectivity in preclinical models?

Advanced Research Question

- Cytotoxicity assays : MTT testing on mammalian cell lines (e.g., HEK293) to determine IC₅₀ .

- Selectivity index (SI) : Ratio of IC₅₀ (mammalian cells) to MIC (pathogens); SI >10 indicates therapeutic potential .

- Hemolytic activity : Red blood cell lysis assays at 100–200 µg/mL .

How can researchers validate the compound’s mechanism of action against microbial targets?

Advanced Research Question

- Enzyme inhibition assays : Measure UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) activity via UV-Vis .

- Gene expression profiling : RNA-seq to identify downregulated virulence genes (e.g., S. aureus α-hemolysin) .

- Resistance studies : Serial passage assays to monitor MIC shifts over 20 generations .

What challenges arise in reproducing bioactivity data, and how can they be mitigated?

Advanced Research Question

- Crystallinity issues : Polymorphs affect solubility; use standardized recrystallization protocols .

- Assay variability : Adopt CLSI guidelines for antimicrobial testing .

- Batch consistency : LC-MS purity verification (>95%) for each synthesis batch .

How can pharmacokinetic properties (e.g., solubility, stability) be optimized for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.